(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione
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Overview
Description
Chaetoviridin B is an organic heterotetracyclic compound with formula C23H27ClO6 isolated from Chaetomium globosum. It exhibits antifungal activity against plant pathogenic fungi. It has a role as an antifungal agent and a Chaetomium metabolite. It is an enone, an organochlorine compound, a lactol, an organic heterotetracyclic compound and a delta-lactone.
Scientific Research Applications
Cytotoxic Properties
Research has shown that derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione demonstrate selective cytotoxicity against certain cancer cell lines, including human lung and liver cancer cells. This suggests potential applications in cancer research and therapy (Mo et al., 2004).
Antimicrobial Screening
Compounds such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one have been synthesized and shown to exhibit significant antimicrobial activity. This highlights their potential for development into new antimicrobial agents (Mulwad & Hegde, 2009).
Biomimetic Synthesis
Biomimetic synthesis involving these compounds has been achieved, demonstrating the potential for creating complex organic structures in an efficient manner. This process can be instrumental in developing new pharmaceuticals (Zeng, Duan, & Tang, 2015).
Anticoagulant Properties
Analogues of this compound with the carbon skeleton of aflatoxins have shown medium anticoagulant activity in early stages, suggesting potential applications in cardiovascular research (Mouli, Reddy, & Somayajulu, 1983).
Anticancer Activity
Newly synthesized derivatives, such as pyrano[2,3-d][1,2,3]triazine derivatives, have exhibited notable anticancer activity, underscoring their potential as therapeutic agents in oncology (Ouf, Amr, & Sakran, 2014).
Properties
Molecular Formula |
C23H27ClO6 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |
InChI |
InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11?,12-,13-,17-,18+,22+,23-/m1/s1 |
InChI Key |
VFAOIGZBHFMFIU-WGJHMWEWSA-N |
Isomeric SMILES |
CCC(C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)O)C)C)C)Cl |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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